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Molecular weight and formula of Mal-NH-PEG12-CH2CH2COOPFP ester

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Compound of Interest

Compound Name:

Mal-NH-PEG12-

CH2CH2COOPFP ester

Cat. No.: B8103617

In-Depth Technical Guide: Mal-NH-PEG12-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Mal-NH-PEG12-CH2CH2COOPFP ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development.

Core Compound Data

The Mal-NH-PEG12-CH2CH2COOPFP ester is a valuable tool for covalently linking molecules, typically a protein and a therapeutic agent, to create targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure features a maleimide group for reaction with sulfhydryl moieties, a pentafluorophenyl (PFP) ester for reaction with primary amines, and a 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.



Property	Value	Reference
Molecular Weight	934.89 g/mol	[1]
Chemical Formula	C40H59F5N2O17	[1]
CAS Number	2136296-33-6	[1]
Appearance	White solid	[1]
Storage Conditions	-18°C for long-term storage, protect from light	[1]

Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using **Mal-NH-PEG12-CH2CH2COOPFP ester**. This is a representative protocol, and optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for specific applications.

Materials:

- Antibody (containing accessible lysine residues)
- Thiol-containing drug/payload
- Mal-NH-PEG12-CH2CH2COOPFP ester
- Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
- Thiol-reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.5-7.0)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching reagent (e.g., L-cysteine)



- Desalting columns or dialysis equipment for purification
- Reducing agent (e.g., TCEP, if antibody disulfides need to be reduced)

Procedure:

Step 1: Antibody Modification with the Linker

- Antibody Preparation: Prepare the antibody in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
- Linker Solution Preparation: Immediately before use, dissolve the **Mal-NH-PEG12- CH2CH2COOPFP ester** in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
- Conjugation Reaction (Amine-PFP Ester): Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically. Incubate for 1-2 hours at room temperature with gentle mixing.
- Purification of Modified Antibody: Remove the excess, unreacted linker using a desalting column or dialysis against the thiol-reaction buffer. This step is critical to prevent the unreacted linker from quenching the thiol-containing drug in the next step.

Step 2: Conjugation of the Thiol-Containing Drug

- Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.
- Conjugation Reaction (Thiol-Maleimide): Add the thiol-containing drug solution to the
 purified, maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5fold over the available maleimide groups) is recommended.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-

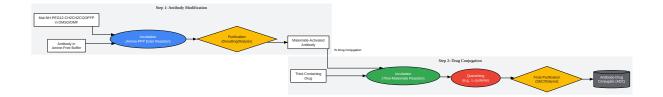


30 minutes.

• Final Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted drug, linker-drug species, and any protein aggregates.

Logical Workflow and Signaling Pathway Visualization

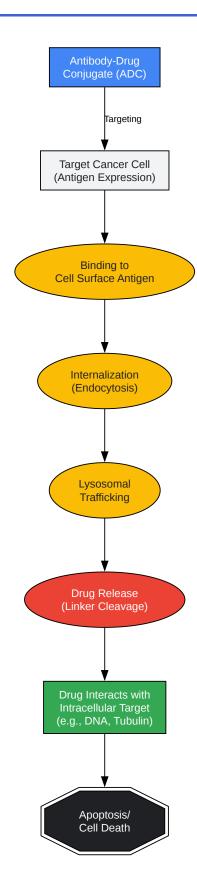
The following diagrams illustrate the experimental workflow for ADC preparation and the general signaling pathway initiated by a targeted ADC.



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Caption: Experimental workflow for the two-step preparation of an Antibody-Drug Conjugate (ADC).





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Caption: Generalized signaling pathway of an Antibody-Drug Conjugate leading to targeted cell death.

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References

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